Comparative Chromatographic Resolution: Verified Baseline Separation of Entecavir Impurity A via Pharmacopoeial Relative Retention Time
Entecavir Impurity A demonstrates a specific and verifiable chromatographic behavior that differentiates it from its closest eluting structural analog, Entecavir Impurity C. The British Pharmacopoeia (BP 2025/Ph. Eur. 2818) specifies a relative retention time (RRT) of approximately 0.9 for Impurity A and approximately 1.03 for Impurity C, both referenced against the entecavir API peak (retention time of about 21 minutes) [1]. This differential retention ensures that Impurity A elutes before the main API peak, whereas Impurity C elutes after, a critical distinction for peak assignment during routine impurity profiling. In absolute terms, one validated vendor specification reports a retention time of 17.8 minutes for Impurity A under defined isocratic HPLC conditions .
| Evidence Dimension | Relative Retention Time (RRT) vs. Entecavir API |
|---|---|
| Target Compound Data | RRT ≈ 0.9 (Entecavir Impurity A) |
| Comparator Or Baseline | RRT ≈ 1.03 (Entecavir Impurity C) |
| Quantified Difference | RRT difference of approximately 0.13; elutes pre-API vs. post-API |
| Conditions | British Pharmacopoeia 2025 monograph HPLC system with C18 column; mobile phase: water-acetonitrile-TFA gradient; detection at 254 nm |
Why This Matters
This quantitative RRT difference ensures unambiguous peak identification in regulatory HPLC methods, preventing the misassignment of Impurity C as Impurity A, which is essential for accurate impurity quantification and batch release compliance.
- [1] British Pharmacopoeia 2025. Entecavir Monohydrate Monograph. Related Substances Test. Ph. Eur. monograph 2815. View Source
